molecular formula C20H22BrNO4S B2381725 4-(2-Bromophenethyl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid CAS No. 1170833-84-7

4-(2-Bromophenethyl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid

Cat. No. B2381725
CAS RN: 1170833-84-7
M. Wt: 452.36
InChI Key: ZQXKJOUMCDGHKO-UHFFFAOYSA-N
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Description

4-(2-Bromophenethyl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid, also known as BPAP, is a synthetic compound that belongs to the class of piperidine derivatives. It was first synthesized in the early 1990s and has gained attention for its potential use in treating various neurological disorders. BPAP is a non-amphetamine stimulant that acts on the central nervous system by increasing the release of dopamine and norepinephrine.

Scientific Research Applications

Synthesis and Biological Activities

  • Compounds containing the phenylsulfonyl piperidine structure, similar to 4-(2-Bromophenethyl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid, have been extensively studied for their biological activities. For instance, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide exhibit moderate to talented antibacterial activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Enzyme Inhibition and Molecular Docking Studies

  • Similar compounds have been evaluated for their enzyme inhibition activities, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing potential as excellent inhibitors. Molecular docking studies further confirm their binding interactions with human proteins, aiding in understanding their mechanism of action (Khalid et al., 2014).

Potential in Anticancer Research

  • Derivatives of piperidine-4-carboxylic acid, closely related to the compound , have been synthesized and evaluated as promising anticancer agents. Their synthesis and anticancer potential have been explored, highlighting their relevance in cancer research (Rehman et al., 2018).

Synthesis Techniques

  • The synthesis of these compounds often involves multiple steps, such as the conversion of organic acids into corresponding esters, hydrazides, and oxadiazole thiols. The final compounds are usually characterized using modern spectroscopic techniques, contributing to the advancement of synthetic chemistry (Khalid et al., 2016).

properties

IUPAC Name

1-(benzenesulfonyl)-4-[2-(2-bromophenyl)ethyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrNO4S/c21-18-9-5-4-6-16(18)10-11-20(19(23)24)12-14-22(15-13-20)27(25,26)17-7-2-1-3-8-17/h1-9H,10-15H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXKJOUMCDGHKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CCC2=CC=CC=C2Br)C(=O)O)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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